![molecular formula C20H19N3O4 B2648571 2-benzamido-N-(2-methoxyphenethyl)oxazole-4-carboxamide CAS No. 1334370-58-9](/img/structure/B2648571.png)
2-benzamido-N-(2-methoxyphenethyl)oxazole-4-carboxamide
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Description
2-benzamido-N-(2-methoxyphenethyl)oxazole-4-carboxamide, also known as Bmoc-protected oxazole carboxamide, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. The compound is a member of the oxazole family, which is known for its diverse biological activities. Bmoc-protected oxazole carboxamide is a versatile compound that can be used as a building block for the synthesis of various biologically active compounds.
Scientific Research Applications
Photoreaction Studies
2-Benzamido-N-(2-methoxyphenethyl)oxazole-4-carboxamide might be involved in photoreaction studies similar to those of related compounds. For instance, 2-(4-thiazolyl)-1H-benzimidazole underwent photoreactions in the presence of singlet oxygen, producing various photolysis products. Some reaction mechanisms, potentially relevant to similar compounds, were discussed in this context (Mahran, Sidky, & Wamhoff, 1983).
Antimicrobial Activity
Compounds with structural similarities, like N-(2-methoxyphenyl)-3-oxobenzo[d]isothiazole-2(3H)-carboxamide, exhibited favorable antimicrobial activity. The synthesis, bioactivity, and crystal structure analysis of these compounds highlighted their potential in antimicrobial applications (Wang et al., 2012).
Synthetic Chemistry and Macrolide Synthesis
Oxazoles, similar to the one in the compound of interest, have been used as precursors in synthetic chemistry, particularly in the synthesis of macrolides. The photooxygenation of oxazoles led to the formation of triamides, which further underwent nucleophilic attack for macrolide synthesis, including compounds like recifeiolide and di-0-methylcurvularin (Wasserman, Gambale, & Pulwer, 1981).
Novel Method Developments in Organic Synthesis
2,4-Oxazole, a structurally similar motif, was synthesized efficiently via a [3 + 2] annulation involving a gold-catalyzed oxidation strategy. The study highlighted the role of bidentate phosphine ligands in modulating the reactivities of in situ-generated gold carbenes, paving the way for novel methodologies in organic synthesis (Luo et al., 2012).
Heterocyclic Synthesis and Reactivity
In a study involving similar compounds, a unique heterocyclic system was synthesized, exhibiting typical pyrrole-type reactivity. This highlighted the synthetic versatility and potential chemical reactivity of compounds containing the oxazole motif (Deady & Devine, 2006).
properties
IUPAC Name |
2-benzamido-N-[2-(2-methoxyphenyl)ethyl]-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-26-17-10-6-5-7-14(17)11-12-21-19(25)16-13-27-20(22-16)23-18(24)15-8-3-2-4-9-15/h2-10,13H,11-12H2,1H3,(H,21,25)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNPDKMQMJNYAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=COC(=N2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzamido-N-(2-methoxyphenethyl)oxazole-4-carboxamide |
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